3-(4-Bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole
Overview
Description
3-(4-Bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole is a compound that falls within the category of 1,3,4-oxadiazoles, a class of heterocyclic compounds known for their diverse chemical and physical properties. These compounds have been extensively studied for their potential applications in various fields due to their unique structural features.
Synthesis Analysis
The synthesis of 3-(4-Bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole derivatives typically involves cyclodehydration reactions or oxidative cyclization processes. These methods usually start from N,N′-diacylhydrazines or hydrazide-hydrazones, employing dehydrating reagents such as thionyl chloride, polyphosphoric acid, or phosphorus oxychloride for cyclodehydration, and oxidizing agents like potassium permanganate or bromine in acetic acid for oxidative cyclization (Review on synthetic routes, 2020).
Molecular Structure Analysis
The molecular structure of 3-(4-Bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole compounds is characterized by coplanarity between the bromophenyl group and the 1,2,4-oxadiazole ring. This structural arrangement is crucial for the compound's chemical behavior and interactions. Detailed structural analysis can be conducted using spectroscopic methods like NMR and IR, complemented by computational methods such as DFT to predict energies, geometrical structure parameters, and spectral properties (Batista et al., 2000).
Scientific Research Applications
Synthesis and Structural Characterization
- One-pot Synthesis and Crystal Structures : The study by Jiang et al. (2014) explored the synthesis and structural characterization of related heterocyclic compounds, emphasizing the importance of intermolecular interactions in stabilizing these structures (Jiang et al., 2014).
Biomedical Applications
- Potential in Biomedical Applications : Ryzhkova et al. (2020) highlighted the synthesis of a compound related to 3-(4-Bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole, noting its potential for various biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).
Antimicrobial Activities
- Antimicrobial Properties : Kaneria et al. (2016) synthesized novel derivatives of 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol, related to the 1,2,4-oxadiazole compound, demonstrating significant antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).
Liquid Crystalline Properties
- Liquid Crystalline Properties : Ali and Tomi (2018) conducted a study on derivatives of 1,2,4-oxadiazole, investigating their liquid crystalline properties and the influence of terminal substituents. This research provides insights into the relationship between chemical structure and liquid crystalline behavior (Ali & Tomi, 2018).
Electronic and Photophysical Applications
- Organic Light Emitting Devices (OLEDs) : Mallesham et al. (2014) synthesized anthracene-oxadiazole derivatives, including structures similar to 3-(4-Bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole, for use in OLEDs. Their study offers valuable insights into the potential of such compounds in electronic applications (Mallesham et al., 2014).
Molecular Structure and Spectroscopy
- Spectroscopic Analysis and Molecular Structure : Studies by Batista et al. (2000) and Yu et al. (2010) provide detailed insights into the molecular structure and spectroscopic characteristics of compounds similar to 3-(4-Bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole. These findings are crucial for understanding the physical properties and potential applications of such compounds (Batista et al., 2000); (Yu et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-2-4-12(5-3-10)15-17-14(18-19-15)11-6-8-13(16)9-7-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCMNVXEQKFLBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353770 | |
Record name | 3-(4-Bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole | |
CAS RN |
587006-12-0 | |
Record name | 3-(4-Bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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